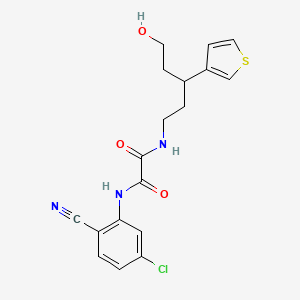

N1-(5-chloro-2-cyanophenyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(5-chloro-2-cyanophenyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide is a complex organic compound featuring a unique combination of functional groups, including a chloro-substituted phenyl ring, a cyano group, a hydroxy group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Intermediate: The initial step involves the preparation of 5-chloro-2-cyanophenylamine through the reaction of 5-chloro-2-nitrobenzene with a reducing agent such as iron powder in the presence of hydrochloric acid.

Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the corresponding oxalamide.

Coupling Reaction: The final step involves coupling the oxalamide with 5-hydroxy-3-(thiophen-3-yl)pentylamine under basic conditions, typically using a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This often involves:

Catalysts: Utilizing catalysts to enhance reaction rates.

Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.

Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

Reduction: LiAlH4, ether as solvent, low temperature.

Substitution: Nucleophiles (e.g., amines), polar aprotic solvents (e.g., DMF), elevated temperatures.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the cyano and hydroxy groups suggests possible interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features are conducive to binding with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N1-(5-chloro-2-cyanophenyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide exerts its effects involves interactions with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the hydroxy group can participate in hydrogen bonding and electrostatic interactions. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

- N1-(5-chloro-2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide

- N1-(5-chloro-2-cyanophenyl)-N2-(4-hydroxybutyl)oxalamide

- N1-(5-chloro-2-cyanophenyl)-N2-(6-hydroxyhexyl)oxalamide

Uniqueness

Compared to similar compounds, N1-(5-chloro-2-cyanophenyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for additional π-π interactions. This structural feature can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound in drug discovery and materials science.

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features several key functional groups:

- A chloro-substituted phenyl ring

- A cyano group

- A hydroxy group

- A thiophene ring

These structural elements contribute to its diverse chemical reactivity and biological activity, making it a candidate for various applications in drug development and materials science.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, thereby inhibiting their activity. This is particularly relevant in the context of therapeutic agents targeting metabolic pathways.

- Receptor Modulation : It may interact with various receptors, altering their function and influencing downstream signaling pathways.

Antioxidant Activity

Research has demonstrated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies utilizing the DPPH radical scavenging method revealed that derivatives bearing similar structural motifs displayed high radical scavenging abilities, suggesting potential applications in preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound's structural characteristics also suggest potential antimicrobial properties. Analogous compounds have been studied for their efficacy against various bacterial strains, indicating that modifications in the oxalamide structure could enhance antibacterial activity .

Case Study 1: Synthesis and Biological Evaluation

A study published in 2024 explored the synthesis of this compound and evaluated its biological activity against specific cancer cell lines. The results indicated that the compound exhibited cytotoxic effects at micromolar concentrations, highlighting its potential as an anticancer agent .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of oxalamides related to this compound. It was found that modifications in the thiophene moiety significantly influenced the compound's biological activity, with certain derivatives showing enhanced potency against specific targets.

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O3S/c19-15-2-1-13(10-20)16(9-15)22-18(25)17(24)21-6-3-12(4-7-23)14-5-8-26-11-14/h1-2,5,8-9,11-12,23H,3-4,6-7H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCNKNGOBPGYAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)C(=O)NCCC(CCO)C2=CSC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.